Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate
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Overview
Description
Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate is a complex organic compound with a unique structure that incorporates multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(4-methylbenzyl)-5-(4-methylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(2-thienylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[B,E][1,4]diazepin-11-YL]benzoate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C33H28N2O4S |
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Molecular Weight |
548.7 g/mol |
IUPAC Name |
methyl 4-[9-(4-methylphenyl)-7-oxo-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C33H28N2O4S/c1-20-9-11-21(12-10-20)24-18-26-30(28(36)19-24)31(22-13-15-23(16-14-22)33(38)39-2)35(32(37)29-8-5-17-40-29)27-7-4-3-6-25(27)34-26/h3-17,24,31,34H,18-19H2,1-2H3 |
InChI Key |
ZYWGIEIWAWOAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CS5)C6=CC=C(C=C6)C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
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